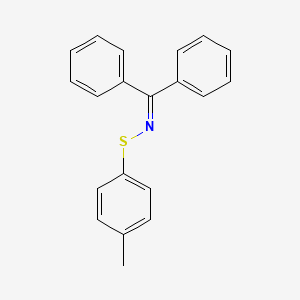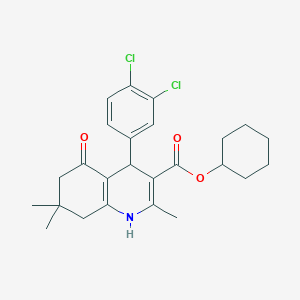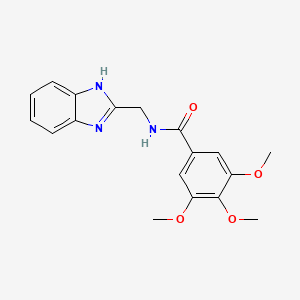
N-(naphthalen-1-yl)-1-benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(naphthalen-1-yl)-1-benzofuran-2-carboxamide: is an organic compound that features a naphthalene ring fused to a benzofuran ring with a carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(naphthalen-1-yl)-1-benzofuran-2-carboxamide typically involves the reaction of 1-naphthylamine with 2-benzofurancarboxylic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes with optimization for large-scale production. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: N-(naphthalen-1-yl)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carboxamide group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or thioamides.
Scientific Research Applications
Chemistry: N-(naphthalen-1-yl)-1-benzofuran-2-carboxamide is used as a ligand in coordination chemistry, particularly in the formation of metal complexes
Biology: In biological research, this compound is investigated for its potential as an inhibitor of specific enzymes. Its structure allows it to interact with enzyme active sites, making it a candidate for drug development.
Medicine: The compound is explored for its potential therapeutic applications, including its use as an antifungal or antibacterial agent. Its ability to inhibit certain biological pathways makes it a promising candidate for further drug development.
Industry: In the industrial sector, this compound is studied for its potential use in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-(naphthalen-1-yl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its activity. This inhibition can occur through various pathways, including competitive inhibition, where the compound competes with the natural substrate for binding to the active site.
Comparison with Similar Compounds
N-(naphthalen-1-yl)phenazine-1-carboxamide: This compound shares a similar naphthalene structure but differs in the presence of a phenazine ring instead of a benzofuran ring.
N-(naphthalen-1-yl)-N’-alkyl oxalamide: This compound features an oxalamide group instead of a carboxamide group.
Uniqueness: N-(naphthalen-1-yl)-1-benzofuran-2-carboxamide is unique due to its combination of a naphthalene ring and a benzofuran ring with a carboxamide group. This unique structure allows it to interact with a variety of molecular targets and undergo diverse chemical reactions, making it a versatile compound in scientific research and industrial applications.
Properties
Molecular Formula |
C19H13NO2 |
|---|---|
Molecular Weight |
287.3 g/mol |
IUPAC Name |
N-naphthalen-1-yl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C19H13NO2/c21-19(18-12-14-7-2-4-11-17(14)22-18)20-16-10-5-8-13-6-1-3-9-15(13)16/h1-12H,(H,20,21) |
InChI Key |
DLNVSFGVLRYPTP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC4=CC=CC=C4O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-bromo-N'-[(2-methylphenoxy)acetyl]benzohydrazide](/img/structure/B11697559.png)
![N'-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]-3-(2-methoxynaphthalen-1-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11697560.png)
![(2Z,5Z)-5-[4-(benzyloxy)-3,5-diiodobenzylidene]-2-[(3,5-dimethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11697562.png)
![N'-[(3Z)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B11697566.png)

![N-(2-Chlorophenyl)-3-{5-[(5E)-3-{2-[(2-chlorophenyl)carbamoyl]ethyl}-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-YL}propanamide](/img/structure/B11697595.png)

![N-benzyl-2-[(2E)-2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazinyl]benzamide](/img/structure/B11697603.png)
![N-(3-chloro-4-fluorophenyl)-3-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B11697615.png)
![3-[(2E)-2-(cyclohex-3-en-1-ylmethylidene)hydrazinyl]-6-methyl-1,2,4-triazin-5-ol](/img/structure/B11697616.png)
![ethyl 2-[2-(4-methylphenoxy)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11697618.png)
